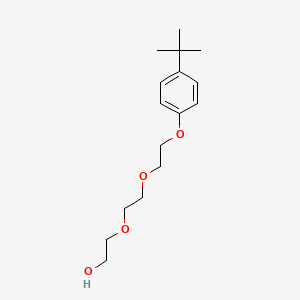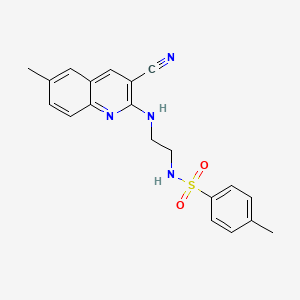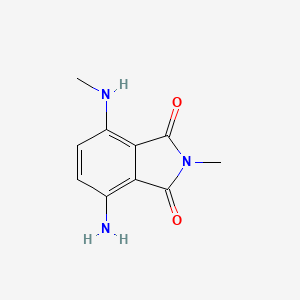![molecular formula C6H4Cl2N4 B12898342 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-40-2](/img/structure/B12898342.png)
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine atoms at positions 2 and 7 of the imidazo[1,2-c]pyrimidine ring enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with amines in the presence of a solvent such as dichloromethane (DCM) and ethanol. The reaction is usually carried out at room temperature for a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like DCM or ethanol at room temperature.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds, such as:
5,7-Dichloroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but with methyl groups instead of chlorine atoms.
2,7-Diphenylimidazo[1,2-a]pyrimidine: Similar structure but with phenyl groups instead of chlorine atoms.
The presence of different substituents (e.g., chlorine, methyl, phenyl) can significantly impact the compound’s reactivity and biological effects .
Eigenschaften
CAS-Nummer |
27420-40-2 |
|---|---|
Molekularformel |
C6H4Cl2N4 |
Molekulargewicht |
203.03 g/mol |
IUPAC-Name |
2,7-dichloroimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H4Cl2N4/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H,(H2,9,11) |
InChI-Schlüssel |
CLBMVDIVLBTROJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N2C1=NC(=C2)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


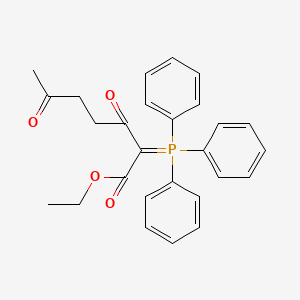
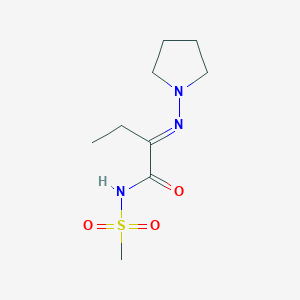
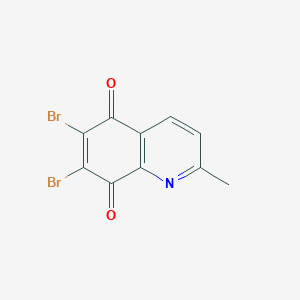
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
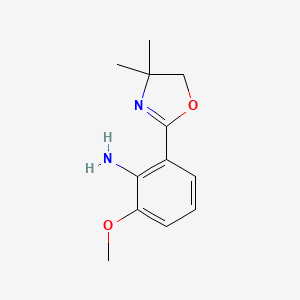
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
